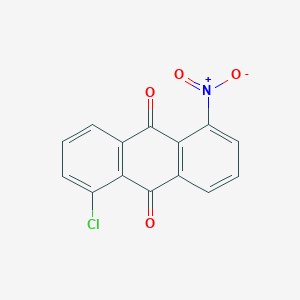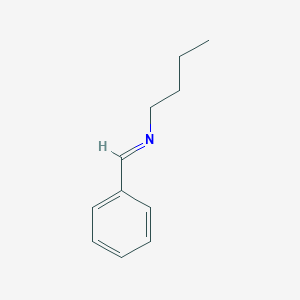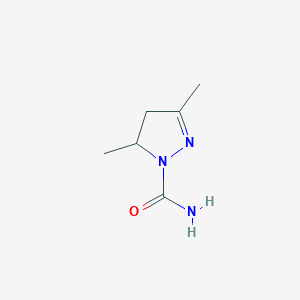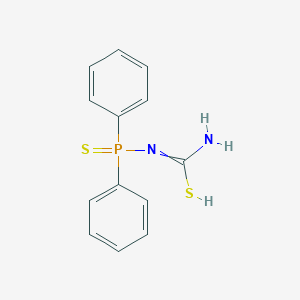
9-Methylundecanoic acid
Übersicht
Beschreibung
9-Methylundecanoic acid is a branched-chain fatty acid with the molecular formula C12H24O2This compound is a medium-chain fatty acid and is characterized by the presence of a methyl group at the ninth carbon of the undecanoic acid chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Methylundecanoic acid can be synthesized through various methods. One common method involves the silylation reaction of fatty acids. In this process, undecanoic acid reacts with dimethylsilyl lithium to generate the corresponding silylated product, which is then subjected to acidic hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the chemical modification of undecanoic acid through controlled reactions to introduce the methyl group at the desired position.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methylundecanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) or alcohols in the presence of an acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or esters.
Wissenschaftliche Forschungsanwendungen
9-Methylundecanoic acid has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of branched-chain fatty acids and their properties.
Biology: It is studied for its role in cellular metabolism and its effects on cell membrane composition.
Medicine: It has potential therapeutic applications due to its antifungal properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 9-Methylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, contributing to its antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic acid: A straight-chain fatty acid with similar antifungal properties.
2-Methylundecanoic acid: Another branched-chain fatty acid with a methyl group at the second carbon.
Dodecanoic acid: A straight-chain fatty acid with a similar carbon chain length but without branching.
Uniqueness
9-Methylundecanoic acid is unique due to the specific position of the methyl group, which influences its chemical properties and biological activities. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to its straight-chain and differently branched counterparts .
Eigenschaften
IUPAC Name |
9-methylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-11(2)9-7-5-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCDMZMKQOGSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415227 | |
| Record name | 9-methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17001-17-1 | |
| Record name | 9-methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















